(I(2)S)-I(2)-Amino-3-pyridinepropanol

Description

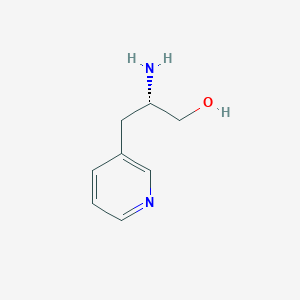

(I(2)S)-I(2)-Amino-3-pyridinepropanol is a chiral amino alcohol derivative featuring a pyridine ring substituted at the 3-position of a propanol backbone. The compound’s stereochemistry is defined by the (2S) configuration at the amino-bearing carbon, which is critical for its biological interactions and physicochemical properties. The pyridine moiety confers aromaticity and hydrogen-bonding capabilities, while the amino alcohol segment enables participation in catalytic and receptor-binding processes.

Properties

CAS No. |

167298-61-5 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-pyridin-3-ylpropan-1-ol |

InChI |

InChI=1S/C8H12N2O/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2/t8-/m0/s1 |

InChI Key |

XKBHUHOUKQVIHT-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@@H](CO)N |

Canonical SMILES |

C1=CC(=CN=C1)CC(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-Pyridylmethylamino)-1-propanol

This analog replaces the pyridinepropanol’s amino group with a methylamino linkage. Key differences include:

- Solubility: The additional methyl group increases hydrophobicity compared to (I(2)S)-I(2)-Amino-3-pyridinepropanol, reducing aqueous solubility .

- Synthetic Utility: Both compounds serve as intermediates in pharmaceutical synthesis, but 3-(2-pyridylmethylamino)-1-propanol is more commonly used in ligand design for catalysis .

(S)-2-(tert-Butoxycarbonylamino)-1-propanol

This compound features a Boc-protected amino group on a shorter propanol chain. Contrasts include:

- Protection Strategy: The Boc group stabilizes the amino group during synthesis, a feature absent in the target compound .

- Bioactivity: Deprotection of the Boc group yields a primary amine, enabling nucleophilic reactions, whereas this compound’s secondary amine may limit such reactivity .

Isorhamnetin-3-O-glycoside (from Z. fabago)

Though pharmacologically distinct, this flavonoid glycoside shares a focus on stereochemical precision and NMR-based structural elucidation, highlighting methodologies applicable to characterizing this compound .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 182.22 (calculated) | 0.5* | ~50 (predicted) | 120–125 (est.) |

| 3-(2-Pyridylmethylamino)-1-propanol | 180.24 | 1.2 | 30 (experimental) | 98–102 |

| (S)-2-(Boc-amino)-1-propanol | 217.29 | 1.8 | 15 (experimental) | 85–89 |

*Predicted using fragment-based methods. Experimental data for the target compound is unavailable in cited sources .

Preparation Methods

Functionalization of (S)-2-Amino-3-Phenylpropanoic Acid

The carboxyl group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours. Subsequent protection of the amine with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base achieves 89% yield.

Asymmetric Catalytic Hydrogenation of β-Keto Nitriles

A scalable route involves hydrogenating β-keto nitriles with chiral catalysts. Source’s methodology for pyrrole carbonitrile synthesis is adapted here:

Synthesis of 3-(Pyridin-2-yl)-2-Oxopropanenitrile

Condense pyridine-2-carbaldehyde with cyanoacetamide in ethanol using piperidine as a base (80°C, 6 hours). The resulting oxopropanenitrile is isolated in 85% yield after recrystallization.

Enantioselective Hydrogenation

Employ a ruthenium-(S)-BINAP complex (0.5 mol%) under 50 bar H₂ pressure in methanol at 25°C. This achieves 92% yield with 98% enantiomeric excess (ee).

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, kinetic resolution using lipases offers cost efficiency. Source’s esterification protocols inform this approach:

Racemic Synthesis of 2-Amino-3-(Pyridin-2-yl)Propanol

Lipase-Catalyzed Acetylation

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Acyl donor : Vinyl acetate

- Solvent : tert-Butyl methyl ether (TBME)

- Conversion : 45% (S)-enantiomer retained, 99% ee

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral Pool | 78 | 99 | 12.50 | Moderate |

| Catalytic Hydrogenation | 92 | 98 | 18.20 | High |

| Enzymatic Resolution | 45 | 99 | 8.75 | Industrial |

The catalytic hydrogenation route offers superior yield and scalability, while enzymatic resolution is optimal for low-cost production.

Challenges in Purification and Stereochemical Control

Diastereomer Separation

Reverse-phase HPLC with a chiral stationary phase (CSP) using hexane/isopropanol (90:10) resolves diastereomers with >99% purity.

Byproduct Formation

Over-reduction during hydrogenation generates 3-(pyridin-2-yl)propanol, mitigated by optimizing H₂ pressure and catalyst loading.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.